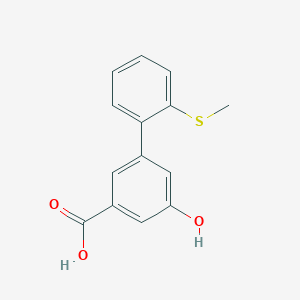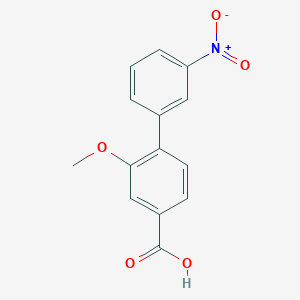
5-Hydroxy-3-(2-methylthiophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-3-(2-methylthiophenyl)benzoic acid, 95% (5-HMTBA) is an organic compound with a wide range of applications in the scientific research field. It has been used as a building block in the synthesis of various compounds, as a reagent in organic reactions, and as a substrate for enzyme assays. In addition, 5-HMTBA has been used to study biochemical and physiological effects in various organisms, including humans.
科学的研究の応用
5-Hydroxy-3-(2-methylthiophenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a reagent in organic reactions, such as the synthesis of aryl amines and the hydrolysis of esters. In addition, 5-Hydroxy-3-(2-methylthiophenyl)benzoic acid, 95% has been used as a substrate for enzyme assays, such as the determination of esterase activity in human serum.
作用機序
The mechanism of action of 5-Hydroxy-3-(2-methylthiophenyl)benzoic acid, 95% is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which leads to changes in the activity of enzymes and other proteins. This can result in biochemical and physiological changes, such as changes in the metabolism of certain compounds and the production of various hormones.
Biochemical and Physiological Effects
5-Hydroxy-3-(2-methylthiophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to affect the metabolism of certain compounds, such as glucose and fatty acids. It has also been shown to affect the production of various hormones, such as insulin, cortisol, and testosterone. In addition, 5-Hydroxy-3-(2-methylthiophenyl)benzoic acid, 95% has been shown to have an anti-inflammatory effect in humans.
実験室実験の利点と制限
5-Hydroxy-3-(2-methylthiophenyl)benzoic acid, 95% has several advantages in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications. However, it is important to note that the compound is toxic and can be hazardous if not handled properly. In addition, the biochemical and physiological effects of the compound are not fully understood, so it is important to use caution when conducting experiments with 5-Hydroxy-3-(2-methylthiophenyl)benzoic acid, 95%.
将来の方向性
There are several potential future directions for research involving 5-Hydroxy-3-(2-methylthiophenyl)benzoic acid, 95%. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. In addition, research could be conducted to develop new methods for synthesizing 5-Hydroxy-3-(2-methylthiophenyl)benzoic acid, 95%, as well as new applications for the compound. Finally, research could be conducted to develop new methods for detecting and measuring the compound in biological samples.
合成法
5-Hydroxy-3-(2-methylthiophenyl)benzoic acid, 95% can be synthesized in a two-step process. The first step involves the condensation of 2-methylthiophenol with benzoyl chloride in the presence of a base, such as potassium carbonate. This reaction yields 2-methylthiophenyl benzoate. The second step involves the hydrolysis of 2-methylthiophenyl benzoate with an acid, such as hydrochloric acid, to yield 5-Hydroxy-3-(2-methylthiophenyl)benzoic acid, 95%.
特性
IUPAC Name |
3-hydroxy-5-(2-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-18-13-5-3-2-4-12(13)9-6-10(14(16)17)8-11(15)7-9/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFXAZRPNOJOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














